molecular formula C15H30N2 B1464686 [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine CAS No. 1281476-72-9

[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine

Cat. No.: B1464686
CAS No.: 1281476-72-9
M. Wt: 238.41 g/mol
InChI Key: LNPPAHYABGZSHG-UHFFFAOYSA-N
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Description

[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine: is a chemical compound with a complex structure that includes a piperidine ring and a trimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine typically involves the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanone . This intermediate can then be further reacted with piperidine and other reagents to form the final compound. The reaction conditions often include the use of catalysts such as ruthenium or palladium and may require specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve continuous hydrogenation processes to ensure high selectivity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects . The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: What sets [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine apart is its specific combination of functional groups and structural features.

Properties

IUPAC Name

[1-(3,3,5-trimethylcyclohexyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-12-8-14(10-15(2,3)9-12)17-6-4-13(11-16)5-7-17/h12-14H,4-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPPAHYABGZSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
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[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
Reactant of Route 3
[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
Reactant of Route 4
[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
Reactant of Route 5
[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
Reactant of Route 6
[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine

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